Indinavir

Übersicht

Beschreibung

Indinavir is an antiviral drug used in the treatment of human immunodeficiency virus (HIV) infection . It is also known by the brand name Crixivan . It works by interfering with an enzyme (protease), which is required by HIV-infected cells to make new viruses .

Synthesis Analysis

The synthesis of Indinavir involves the creation of a piperazine substructure . The utility of the method was highlighted in the asymmetric synthesis of an Indinavir intermediate .

Molecular Structure Analysis

The crystal structure of indinavir sulfate reveals a unique channel/ionic solvate structure . The indinavir molecules form zigzag chains, which are intercalated by sulfate/bisulfate ions .

Chemical Reactions Analysis

Indinavir interacts with all four proteases at the active binding site of receptors . It shows significantly higher interaction with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .

Physical And Chemical Properties Analysis

Indinavir has a molecular weight of 613.79 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Protease Inhibition

Indinavir has been identified as a potent protease inhibitor . Proteases are enzymes that break down proteins and peptides, and they play a crucial role in many biological processes. Indinavir’s ability to inhibit these enzymes makes it a valuable tool in scientific research, particularly in the study of diseases where protease activity is a factor .

Anticancer Activity

Research has shown that Indinavir can interact with different proteases associated with tumor growth initiation, progression, and metastasis . This suggests that Indinavir could potentially be used as an anticancer drug .

Drug Delivery Systems

Indinavir sulfate-loaded microspheres have been developed for drug delivery . These microspheres, prepared by the oil-in-oil emulsion solvent evaporation technique, exhibited 72%-93% of entrapment and prolonged drug release . This makes Indinavir a promising candidate for use in controlled drug delivery systems .

Molecular Simulation Studies

Molecular interactions with Indinavir have been identified and established by molecular simulation docking studies . This makes Indinavir a useful compound in the field of computational biology and bioinformatics .

Physicochemical Analysis

The physicochemical characteristics of the Indinavir sulfate microsphere vary with different process variables . This makes Indinavir a valuable compound for studying the effects of different process variables on the physicochemical properties of drug-loaded microspheres .

Material Science

The decrease in the drug’s crystallinity was observed in X-ray diffraction (XRD) . The scanning electron microscope (SEM) study revealed the spherical and porous nature of microspheres . This makes Indinavir a useful compound in material science for studying the properties of microspheres .

Wirkmechanismus

Target of Action

Indinavir monohydrate, also known as Indinavir, is a potent and specific protease inhibitor used to treat HIV infection . Its primary target is the HIV-1 protease , an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

Indinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . It inhibits the HIV viral protease enzyme, which prevents cleavage of the gag-pol polyprotein .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme disrupts the normal lifecycle of the HIV virus. By preventing the cleavage of the viral polyproteins, Indinavir interferes with the assembly and maturation of new viral particles . This results in the release of immature, non-infectious viral particles, thereby reducing the viral load and slowing the progression of the disease .

Pharmacokinetics

Indinavir is administered orally and has good oral bioavailability . It is metabolized in the liver via the CYP3A4 enzyme and has an elimination half-life of approximately 1.8 ± 0.4 hours . The drug’s pharmacokinetic properties are influenced by factors such as body weight, with median values for Indinavir AUC, Cmax, and Cmin being 20.9 (13.1–27.0) mg×h/L, 8.1 (6.6–9.4) mg/L, and 0.13 (0.09–0.27) mg/L, respectively, for Indinavir 800 mg every 8 h .

Result of Action

The primary result of Indinavir’s action is a decrease in the viral load of HIV-1. By inhibiting the HIV-1 protease enzyme, Indinavir prevents the formation of mature, infectious HIV-1 particles . This leads to a reduction in the number of infectious particles in the body, slowing the progression of HIV infection and helping to delay the onset of AIDS .

Action Environment

The efficacy and stability of Indinavir can be influenced by various environmental factors. For instance, it is recommended that Indinavir capsules be stored at 15 - 30 °C and kept in a tight container away from moisture . Furthermore, the drug’s pharmacokinetics and pharmacodynamics can be affected by the patient’s body weight and metabolic rate . It is also worth noting that Indinavir is often used in combination with other antiretroviral drugs to enhance its efficacy .

Safety and Hazards

Zukünftige Richtungen

Indinavir is being studied as a twice-daily and once-daily regimen with a low dosage of ritonavir as a way to alleviate tolerability, drug interaction, and patient compliance/adherence issues . It has demonstrated positive effects not only on surrogate markers of disease progression, but also on clinical end-points of mortality and morbidity in patients with HIV disease .

Eigenschaften

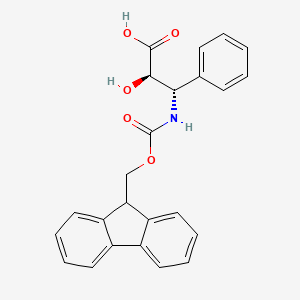

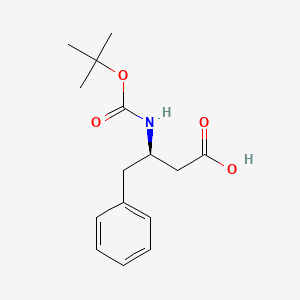

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYSXGHMTNTKFH-BDEHJDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023144 | |

| Record name | Indinavir hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indinavir hydrate | |

CAS RN |

180683-37-8 | |

| Record name | Indinavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180683378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indinavir hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W6YA9PKKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of indinavir?

A: Indinavir is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease [, , , ]. It acts by binding to the catalytic site of the protease enzyme and preventing the cleavage of viral polyprotein precursors, thereby inhibiting the maturation of infectious viral particles [, ].

Q2: What are the downstream effects of indinavir binding to HIV protease?

A: By blocking HIV protease activity, indinavir prevents the formation of mature, infectious viral particles. This ultimately leads to a reduction in viral load and an increase in CD4+ T cell counts in HIV-infected individuals [, , , ].

Q3: What is the molecular formula and weight of indinavir?

A: Indinavir exists in two forms, indinavir sulfate (the form in which it is administered) and indinavir base (the form found in urinary stones). The molecular formula of indinavir base is C36H47N5O4, and its molecular weight is 613 g/mol [, ].

Q4: What is known about the stability of indinavir under different conditions?

A: Indinavir base exhibits pH-dependent solubility. Its solubility in water exceeds 100 mg/mL at a pH < 3.5 but drops to about 0.02 mg/mL at a pH of 7.0 []. This pH-dependent solubility plays a crucial role in its pharmacokinetics and the development of urinary stones.

Q5: How does the chemical structure of indinavir relate to its activity as a protease inhibitor?

A: While specific structure-activity relationship (SAR) data for indinavir are not provided in the abstracts, studies have shown that modifications to the chemical structure of protease inhibitors can impact their activity, potency, and selectivity [].

Q6: What are the common formulation strategies used to enhance indinavir's stability, solubility, or bioavailability?

A: Researchers have explored encapsulating indinavir in rat erythrocytes to enhance its bioavailability and achieve sustained release []. An oral liquid formulation has also been developed with acceptable taste, chemical stability, and bioequivalence to the capsule form [].

Q7: What is the pharmacokinetic profile of indinavir?

A: Indinavir is primarily metabolized by the liver, with approximately 10% excreted unchanged in the urine []. It exhibits high interindividual pharmacokinetic variability, influenced by factors like intestinal and hepatic cytochrome P450 3A4 (CYP3A4) activity [, , , , ].

Q8: How is indinavir distributed throughout the body?

A: While specific distribution data aren't detailed in the abstracts, research indicates active transport of indinavir out of the cerebrospinal fluid (CSF) []. Notably, therapeutic concentrations were observed in the CSF, highlighting its potential for treating HIV infection within the central nervous system [].

Q9: Are there any known drug-drug interactions associated with indinavir?

A9: Yes, numerous drug interactions with indinavir have been reported.

- Rifabutin: Co-administration significantly decreases indinavir concentrations and increases rifabutin levels [, ]. Dose adjustments are needed to minimize these interactions.

- Fluconazole: While a slight decrease in indinavir exposure was observed, it was not considered clinically significant. Dosage adjustments are generally not required [].

- Omeprazole: Substantially decreases indinavir AUC, but co-administration of ritonavir can mitigate this effect [].

- Ritonavir: Co-administration boosts indinavir levels by inhibiting its metabolism [, , ].

- Trimethoprim-sulfamethoxazole (TMP/SMX): Potentiates indinavir nephrotoxicity in rats [].

Q10: What are the common adverse effects associated with indinavir?

A10: Indinavir has been associated with several adverse effects, including:

- Nephrolithiasis and crystalluria: A significant proportion of patients on indinavir therapy develop these conditions due to the drug's low solubility in urine [, , , ].

- Hyperbilirubinemia: This is a common side effect, and genetic variations in the UGT1A1 gene can influence the risk [].

- Insulin resistance and metabolic complications: Indinavir can disrupt glucose metabolism and potentially lead to diabetes [, , , ].

- Rash: A common side effect that often presents as a localized rash that may spread [, ].

Q11: What factors might increase the risk of indinavir-associated nephrotoxicity?

A: Research indicates that a low body mass index and long-term use of TMP/SMX increase the risk of indinavir-associated nephrotoxicity [].

Q12: How does indinavir affect glucose metabolism?

A: Studies show that indinavir can directly impair insulin-stimulated glucose transport in skeletal muscle [, ]. This effect may be mediated by inhibiting the translocation or activity of GLUT4, a glucose transporter protein [].

Q13: What is the impact of indinavir on protein synthesis in muscle cells?

A: Indinavir has been shown to impair protein synthesis in muscle cells (C2C12 myocytes) []. This effect is associated with disruptions in key signaling pathways involved in protein synthesis, including the ERK1/2 and p38 MAPK pathways [].

Q14: How effective is indinavir in suppressing HIV replication?

A: Indinavir is a potent inhibitor of HIV replication in vitro [, , ]. In clinical settings, indinavir-containing regimens have demonstrated efficacy in achieving and maintaining viral suppression [, , , ].

Q15: What is the clinical significance of indinavir's presence in the central nervous system?

A: The detection of therapeutic indinavir concentrations in the CSF suggests its potential for controlling HIV replication within the central nervous system, offering a promising avenue for managing neurological complications associated with HIV infection [].

Q16: How does indinavir resistance emerge?

A: Resistance to indinavir typically emerges through mutations in the HIV protease gene [, , ]. These mutations can reduce indinavir's binding affinity to the protease enzyme, decreasing its effectiveness.

Q17: What is the relationship between indinavir trough concentrations and toxicity?

A: Studies show that higher indinavir trough concentrations (Cmin) are associated with an increased risk of toxicity, particularly renal and cutaneous toxicity []. Maintaining indinavir Cmin within a specific range appears crucial for balancing efficacy and safety.

Q18: Can therapeutic drug monitoring (TDM) be used to optimize indinavir therapy?

A18: Yes, TDM of indinavir can be beneficial for:

- Minimizing toxicity: By adjusting doses to maintain therapeutic indinavir levels, the risk of concentration-related adverse effects can be reduced [, , ].

- Enhancing efficacy: TDM can help ensure adequate drug exposure, particularly in patients with altered pharmacokinetics or those receiving complex drug regimens [, , ].

- Individualized dosing: Due to high interpatient variability in indinavir pharmacokinetics, TDM allows for personalized dose adjustments to optimize treatment outcomes [].

Q19: What are some promising drug delivery approaches for improving indinavir distribution to lymphoid tissues?

A: Lipid-based nanoparticles have shown promise in enhancing indinavir delivery to lymphoid tissues in macaque models []. This targeted approach may help address the challenge of eliminating viral reservoirs in these tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)